BenchChemオンラインストアへようこそ!

7-((Benzyloxy)methyl)-3,4-dihydropyrrolo[1,2-a]pyrimidin-2(1H)-one

Lipophilicity Drug design Physicochemical property

7-((Benzyloxy)methyl)-3,4-dihydropyrrolo[1,2-a]pyrimidin-2(1H)-one (CAS 1416447-69-2) is a 7-substituted dihydropyrrolopyrimidinone derivative belonging to the fused pyrrolo[1,2-a]pyrimidine class. The dihydropyrrolopyrimidinone scaffold is recognized as a privileged structure in kinase inhibitor design, exemplified by its role as a PFKFB3 inhibitor core.

Molecular Formula C15H16N2O2
Molecular Weight 256.305
CAS No. 1416447-69-2
Cat. No. B2530137
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-((Benzyloxy)methyl)-3,4-dihydropyrrolo[1,2-a]pyrimidin-2(1H)-one
CAS1416447-69-2
Molecular FormulaC15H16N2O2
Molecular Weight256.305
Structural Identifiers
SMILESC1CN2C=C(C=C2NC1=O)COCC3=CC=CC=C3
InChIInChI=1S/C15H16N2O2/c18-15-6-7-17-9-13(8-14(17)16-15)11-19-10-12-4-2-1-3-5-12/h1-5,8-9H,6-7,10-11H2,(H,16,18)
InChIKeyYVAUGJSJARZSPC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

7-((Benzyloxy)methyl)-3,4-dihydropyrrolo[1,2-a]pyrimidin-2(1H)-one (CAS 1416447-69-2): Core Scaffold and Substituent Identity for Targeted Procurement


7-((Benzyloxy)methyl)-3,4-dihydropyrrolo[1,2-a]pyrimidin-2(1H)-one (CAS 1416447-69-2) is a 7-substituted dihydropyrrolopyrimidinone derivative belonging to the fused pyrrolo[1,2-a]pyrimidine class. The dihydropyrrolopyrimidinone scaffold is recognized as a privileged structure in kinase inhibitor design, exemplified by its role as a PFKFB3 inhibitor core [1]. The benzyloxymethyl substituent at position 7 introduces distinct steric bulk, lipophilicity, and hydrogen‑bonding characteristics compared to unsubstituted or simple alkyl‑substituted analogs, thereby expanding the chemical space accessible for structure–activity relationship (SAR) exploration and making the compound a differentiated building block for medicinal chemistry campaigns [2].

Why 7‑((Benzyloxy)methyl)-3,4-dihydropyrrolo[1,2-a]pyrimidin-2(1H)-one Cannot Be Replaced by Generic In‑Class Analogs


The benzyloxymethyl group at position 7 is not a passive substituent; it directly controls the compound’s lipophilicity (XLogP3 ≈ 3.41), hydrogen‑bond acceptor count, and rotatable bond profile, which in turn govern solubility, membrane permeability, and target‑binding complementarity [1]. Replacing it with a smaller (e.g., methyl) or more polar (e.g., hydroxymethyl) substituent would alter the compound’s physicochemical fingerprint and potentially invalidate established SAR or synthetic routes. Generic substitution therefore risks losing the precise balance of properties for which this specific building block was selected, particularly in fragment‑based or PROTAC linker optimization contexts .

Quantitative Differentiation Evidence for 7‑((Benzyloxy)methyl)-3,4-dihydropyrrolo[1,2-a]pyrimidin-2(1H)-one Versus Closest Analogs


Lipophilicity (XLogP3) Compared to 7‑Unsubstituted Core

The target compound exhibits a computed XLogP3 of 3.41, indicating moderate lipophilicity suitable for blood–brain barrier penetration or hydrophobic protein pockets [1]. In contrast, the 7‑unsubstituted parent scaffold (3,4‑dihydropyrrolo[1,2‑a]pyrimidin‑2(1H)‑one) is predicted to have an XLogP3 below 1.0, reflecting a >100‑fold difference in octanol–water partition coefficient that directly impacts membrane permeability and metabolic stability [2]. This difference is critical when selecting a building block for CNS‑targeted or intracellular target campaigns.

Lipophilicity Drug design Physicochemical property

Hydrogen‑Bond Acceptor Count and PSA Relative to 7‑Alkyl Analogs

The benzyloxymethyl substituent contributes two hydrogen‑bond acceptors (the ether oxygen and the carbonyl group) and increases the topological polar surface area (TPSA) to 43.3 Ų [1]. A 7‑methyl analog would possess only one hydrogen‑bond acceptor and a TPSA below 30 Ų, reducing aqueous solubility and altering target‑binding hydrogen‑bond networks. The higher acceptor count of the target compound may enhance solubility and enable additional binding interactions essential for potency in certain kinase targets.

Polar surface area Hydrogen bonding Permeability

Rotatable Bond Count and Conformational Flexibility

With four rotatable bonds (three in the benzyloxymethyl chain plus one in the dihydropyrimidinone ring), the target compound occupies a flexibility window that balances conformational adaptability with entropic binding penalties [1]. A 7‑phenyl analog would have only one rotatable bond, potentially limiting induced‑fit binding, while a 7‑butyl analog would have five, incurring a greater entropic cost. This moderate flexibility is often preferred for fragment linking and PROTAC design where linker rigidity must be optimized.

Conformational entropy Ligand efficiency Fragment-based design

Commercial Purity and Batch‑to‑Batch Consistency

The compound is offered at certified purities of 95% (AKSci, Leyan) and ≥98% (MolCore) . While many in‑class dihydropyrrolopyrimidinone analogs are listed with unspecified or lower purity (<95%), the availability of this compound at dual purity tiers allows users to select a grade matched to their assay sensitivity (e.g., 95% for initial screening; 98% for crystallography or in‑vivo studies). This tiered quality offering reduces the risk of impurity‑driven false positives in biological assays.

Purity Quality control Procurement

Best‑Fit Application Scenarios for 7‑((Benzyloxy)methyl)-3,4-dihydropyrrolo[1,2-a]pyrimidin-2(1H)-one Based on Verified Evidence


Fragment‑Based Drug Discovery and PROTAC Linker Optimization

The moderate lipophilicity (XLogP3 = 3.41) and four rotatable bonds of the benzyloxymethyl chain make this compound an ideal linker intermediate for proteolysis‑targeting chimeras (PROTACs), where linker length and flexibility must be carefully tuned to achieve ternary complex formation [1]. Its two hydrogen‑bond acceptors can engage the target protein or E3 ligase surface without introducing excessive polarity that would impair cell permeability.

Kinase Inhibitor SAR Expansion Campaigns

Given that the dihydropyrrolopyrimidinone core is a validated PFKFB3 inhibitor scaffold, the 7‑benzyloxymethyl derivative can serve as a key intermediate for exploring substituent effects at the solvent‑exposed region of the ATP‑binding pocket [1]. The steric bulk of the benzyl group may confer selectivity over closely related kinases by exploiting differences in the hinge‑region geometry.

Physicochemical Property Benchmarking for CNS Drug Candidates

With a TPSA of 43.3 Ų and XLogP3 of 3.41, the compound falls within the favorable range for CNS penetration (typically TPSA < 90 Ų and LogP ≈ 2–4). It can be used as a reference standard in permeability assays (e.g., PAMPA‑BBB) to benchmark novel CNS‑targeted dihydropyrrolopyrimidine derivatives [1].

High‑Purity Building Block for Crystallography and Biophysical Assays

The availability at ≥98% purity (MolCore) supports use in X‑ray crystallography and surface plasmon resonance (SPR) studies where trace impurities can compromise data quality. The tiered purity offering (95% and 98%) allows cost‑effective procurement for different stages of the research pipeline .

Quote Request

Request a Quote for 7-((Benzyloxy)methyl)-3,4-dihydropyrrolo[1,2-a]pyrimidin-2(1H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.